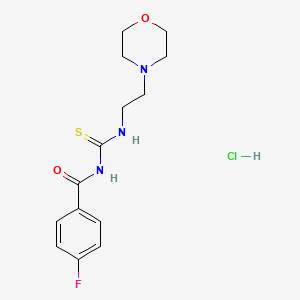
4-Fluoro-N-((2-morpholinoethyl)carbamothioyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-((2-morpholinoethyl)carbamothioyl)benzamide hydrochloride is a chemical compound with the molecular formula C14H19ClFN3O2S and a molecular weight of 347.84 g/mol . It is primarily used for research purposes and is known for its unique chemical structure, which includes a fluoro-substituted benzamide group and a morpholinoethyl carbamothioyl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-((2-morpholinoethyl)carbamothioyl)benzamide hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzamide Intermediate: The initial step involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride.
Introduction of the Morpholinoethyl Group: The 4-fluorobenzoyl chloride is then reacted with 2-(morpholino)ethylamine to form the intermediate 4-fluoro-N-(2-morpholinoethyl)benzamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-((2-morpholinoethyl)carbamothioyl)benzamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the morpholino and carbamothioyl groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the morpholino and carbamothioyl groups.
Hydrolysis: Hydrolysis of the amide bond yields the corresponding carboxylic acid and amine.
Scientific Research Applications
4-Fluoro-N-((2-morpholinoethyl)carbamothioyl)benzamide hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-((2-morpholinoethyl)carbamothioyl)benzamide hydrochloride involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes or receptors, while the morpholinoethyl and carbamothioyl groups contribute to its overall biological activity. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-(2-morpholinoethyl)benzamide: Lacks the carbamothioyl group, resulting in different chemical and biological properties.
N-(2-Morpholinoethyl)carbamothioyl)benzamide: Lacks the fluoro group, affecting its binding affinity and reactivity.
4-Fluoro-N-(2-aminoethyl)carbamothioyl)benzamide: Contains an aminoethyl group instead of morpholinoethyl, leading to variations in its activity.
Uniqueness
4-Fluoro-N-((2-morpholinoethyl)carbamothioyl)benzamide hydrochloride is unique due to the presence of both the fluoro and morpholinoethyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H19ClFN3O2S |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
4-fluoro-N-(2-morpholin-4-ylethylcarbamothioyl)benzamide;hydrochloride |
InChI |
InChI=1S/C14H18FN3O2S.ClH/c15-12-3-1-11(2-4-12)13(19)17-14(21)16-5-6-18-7-9-20-10-8-18;/h1-4H,5-10H2,(H2,16,17,19,21);1H |
InChI Key |
JNIOCSGUMHPEKA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=S)NC(=O)C2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


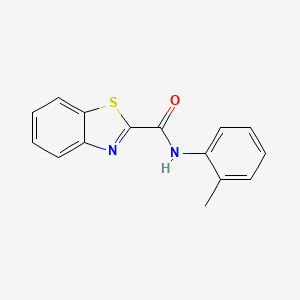
![2-[(3-Cyclopentyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10806465.png)
![N-(3-cyano-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-yl)benzamide](/img/structure/B10806466.png)
![N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B10806481.png)

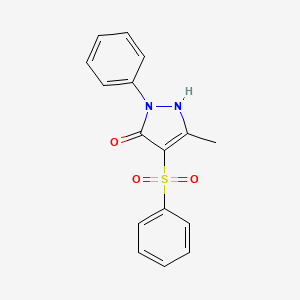
![N-(2-keto-1H-benzo[cd]indol-6-yl)thiophene-2-sulfonamide](/img/structure/B10806502.png)
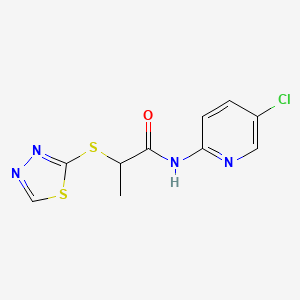
![[4-Amino-6-(2-ethylanilino)-1,3,5-triazin-2-yl]methyl 1-methylpyrrole-2-carboxylate](/img/structure/B10806506.png)

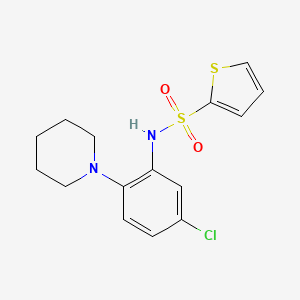
![2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(4-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B10806529.png)
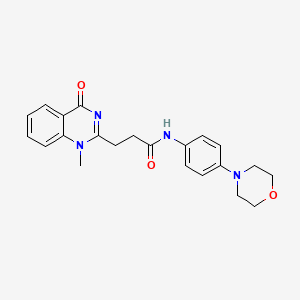
![2-(Dibenzo[b,d]furan-2-yloxy)pyrimidine](/img/structure/B10806533.png)
